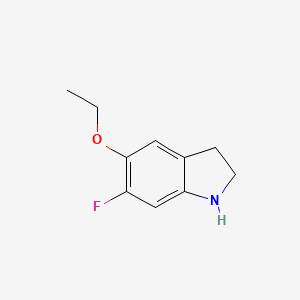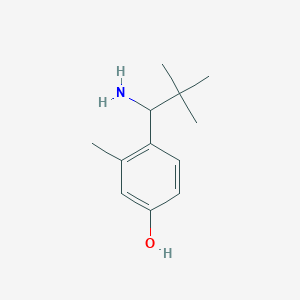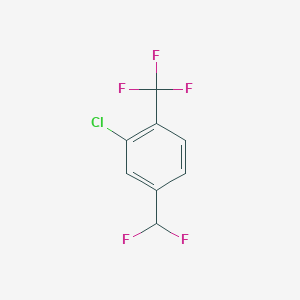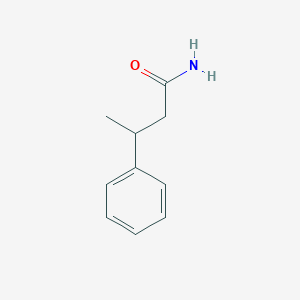
3-Phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbutanamide is an organic compound with the molecular formula C10H13NO It is a derivative of butanamide, where a phenyl group is attached to the third carbon of the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylbutanamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylbutanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 3-phenylbutanenitrile. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to convert the nitrile group to an amide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield primary amines. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions. For example, treatment with halogenating agents like phosphorus tribromide (PBr3) can replace the amide group with a halogen.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation with Pd/C.
Substitution: PBr3 or thionyl chloride (SOCl2) under reflux conditions.
Major Products Formed:
Oxidation: 3-Phenylbutanoic acid.
Reduction: 3-Phenylbutylamine.
Substitution: 3-Phenylbutanoyl halides.
Scientific Research Applications
3-Phenylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a building block for bioactive molecules that can interact with biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The phenyl group can enhance its binding affinity to hydrophobic pockets in target proteins, while the amide group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
3-Phenylpropionamide: Similar structure but with one less carbon in the chain.
3-Phenylbutanoic acid: The carboxylic acid analog of 3-Phenylbutanamide.
3-Phenylbutylamine: The amine analog of this compound.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and an amide group on a butane backbone. This structure imparts distinct chemical properties, such as its ability to participate in both nucleophilic and electrophilic reactions. Its specific reactivity and potential biological activity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-phenylbutanamide |
InChI |
InChI=1S/C10H13NO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12) |
InChI Key |
JUVMQASSLFSYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Heptylbicyclo[2.2.1]hept-2-ene](/img/structure/B13335735.png)
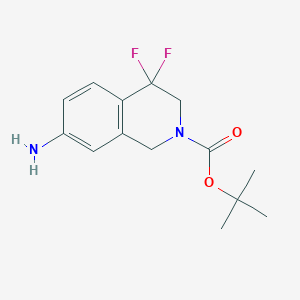
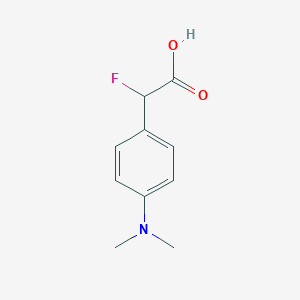




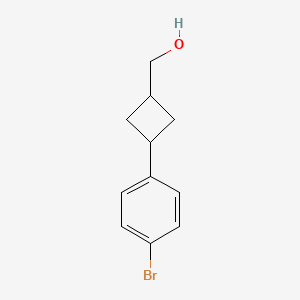
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13335790.png)
